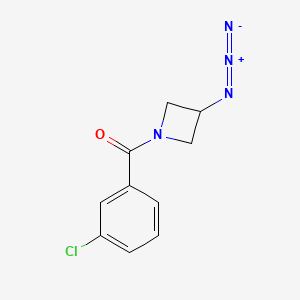
(3-Azidoazetidin-1-yl)(3-chlorophenyl)methanone
Descripción general
Descripción
3-Azidoazetidin-1-yl)(3-chlorophenyl)methanone, also known as AZCM, is a chemical compound that has been used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid azetidine, which is found in some plants, bacteria, and fungi. AZCM has been used in a wide range of research applications, including the synthesis of novel compounds, the study of enzyme inhibition and enzyme activation, and the investigation of drug metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Research has been dedicated to synthesizing novel heterocyclic compounds that incorporate biologically active entities such as oxazole, pyrazoline, and pyridine. These compounds have been studied for their anticancer and antimicrobial activities, indicating their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
- Another study focused on synthesizing novel pyrazole derivatives with antimicrobial and anticancer properties, showing significant activity against cancer cell lines and pathogenic strains, highlighting the versatility of these compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Characterization and Structural Analysis
- The development of new 1,2,4-triazole and triazolidin derivatives through efficient synthesis methods has been reported. These compounds have been characterized using various spectroanalytical techniques, providing insights into their chemical structures and potential applications (Abosadiya et al., 2018).
- Microwave-assisted synthesis has been employed to create nitrogen and sulfur-containing heterocyclic compounds, which were then evaluated for their antibacterial and antifungal activities, demonstrating the impact of advanced synthesis techniques on drug development (Mistry & Desai, 2006).
Molecular Docking and Design
- Structural optimization based on molecular docking studies has led to the development of novel triazole derivatives as potent inhibitors for human dihydroorotate dehydrogenase, showing promise for future optimization of therapeutic agents (Gong et al., 2017).
- Design and synthesis of selective acetylcholinesterase inhibitors have been explored through the creation of arylisoxazole-phenylpiperazine derivatives, which have shown potent inhibitory activity and potential for treating neurological disorders (Saeedi et al., 2019).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBBPINOYANTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(3-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



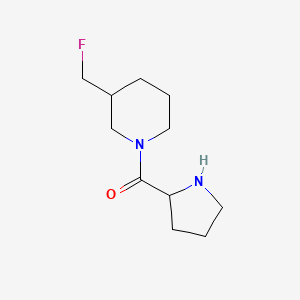
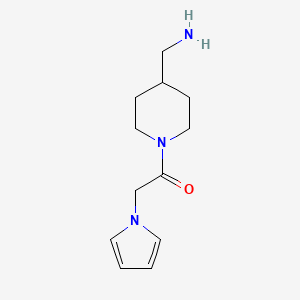
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)


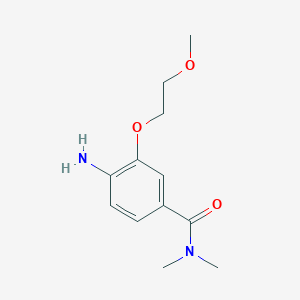
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)

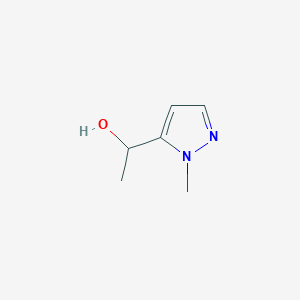
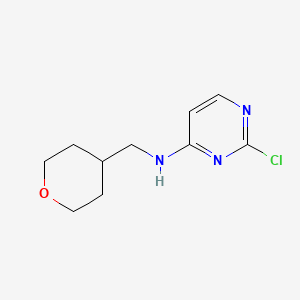
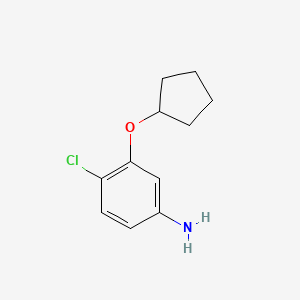
![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)